Cas no 1523293-79-9 (1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one)

1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinone, 1-methyl-5-[(3-piperidinylmethyl)amino]-
- 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one
-
- MDL: MFCD23932014
- インチ: 1S/C12H23N3O/c1-15-9-11(4-5-12(15)16)14-8-10-3-2-6-13-7-10/h10-11,13-14H,2-9H2,1H3
- InChIKey: UHJJZEOOQIQQMR-UHFFFAOYSA-N
- ほほえんだ: N1(C)CC(NCC2CCCNC2)CCC1=O
1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244770-10.0g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 10.0g |
$5221.0 | 2024-06-19 | |
Enamine | EN300-244770-1.0g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 1.0g |
$1214.0 | 2024-06-19 | |
Enamine | EN300-244770-5g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 5g |
$3520.0 | 2023-09-15 | ||
Enamine | EN300-244770-10g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 10g |
$5221.0 | 2023-09-15 | ||
Enamine | EN300-244770-0.05g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 0.05g |
$1020.0 | 2024-06-19 | |
Enamine | EN300-244770-0.1g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 0.1g |
$1068.0 | 2024-06-19 | |
Enamine | EN300-244770-0.25g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 0.25g |
$1117.0 | 2024-06-19 | |
Enamine | EN300-244770-5.0g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 5.0g |
$3520.0 | 2024-06-19 | |
Enamine | EN300-244770-0.5g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 0.5g |
$1165.0 | 2024-06-19 | |
Enamine | EN300-244770-2.5g |
1-methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one |
1523293-79-9 | 95% | 2.5g |
$2379.0 | 2024-06-19 |
1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-oneに関する追加情報
Recent Advances in the Study of 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one (CAS: 1523293-79-9)
The compound 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one (CAS: 1523293-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications.
One of the key areas of investigation has been the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one exhibits selective affinity for specific subtypes of serotonin and dopamine receptors, which could make it a valuable candidate for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Researchers have employed advanced computational modeling and in vitro assays to characterize these interactions, providing a foundation for further drug development.
In addition to its receptor-binding properties, recent synthetic chemistry efforts have optimized the production of 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one, achieving higher yields and purity levels. These advancements are critical for scaling up production and ensuring the compound's suitability for preclinical and clinical trials. Notably, a 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces byproduct formation and enhances the stereochemical control of the synthesis.
Another promising direction of research involves the compound's potential as a scaffold for the development of new derivatives. By modifying the piperidine and methylamino moieties, researchers have created analogs with improved pharmacokinetic profiles and reduced off-target effects. These derivatives are currently being evaluated in animal models to assess their efficacy and safety, with preliminary results indicating enhanced bioavailability and CNS penetration.
Despite these encouraging developments, challenges remain in translating 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one into clinical applications. Issues such as metabolic stability, potential toxicity, and the need for targeted delivery systems are areas of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the compound's progression through the drug development pipeline.
In conclusion, 1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique structural features and promising pharmacological properties position it as a potential lead compound for the treatment of CNS disorders. Continued research and development efforts will be essential to fully realize its therapeutic potential and bring it closer to clinical application.
1523293-79-9 (1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one) 関連製品
- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)
- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)
- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)
- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)
- 2905-68-2(Methyl 3,4-dichlorobenzoate)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))
- 1322265-11-1((2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)




